molecular formula C23H18F6N4O3 B11571078 4-hydroxy-7-(3-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

4-hydroxy-7-(3-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11571078
M. Wt: 512.4 g/mol
InChI Key: ZWDJQHOPMKMHEK-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrimido[4,5-d][1,3]diazine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione typically involves multiple steps:

    Formation of the Pyrimido[4,5-d][1,3]diazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of Substituents: The methoxyphenyl and phenylethyl groups are introduced through substitution reactions, which may require specific reagents and conditions to ensure selectivity and yield.

    Addition of Trifluoromethyl Groups: The trifluoromethyl groups are typically added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote their incorporation into the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimido[4,5-d][1,3]diazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The phenylethyl and methoxyphenyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that promote selective substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various functionalized derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Industry: Its properties may make it useful in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The trifluoromethyl groups can enhance its binding affinity and selectivity, while the methoxyphenyl and phenylethyl groups can modulate its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Methoxyphenyl)-1-(2-phenylethyl)-5,5-dimethyl-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    7-(3-Methoxyphenyl)-1-(2-phenylethyl)-5,5-dichloromethyl-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: Similar structure but with dichloromethyl groups instead of trifluoromethyl groups.

Uniqueness

The presence of trifluoromethyl groups in 7-(3-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H18F6N4O3

Molecular Weight

512.4 g/mol

IUPAC Name

7-(3-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18F6N4O3/c1-36-15-9-5-8-14(12-15)17-30-18-16(21(32-17,22(24,25)26)23(27,28)29)19(34)31-20(35)33(18)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,30,32)(H,31,34,35)

InChI Key

ZWDJQHOPMKMHEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)CCC4=CC=CC=C4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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